Cas no 210992-82-8 (1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine)
1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine
- Piperazine, 1-[3-fluoro-5-(trifluoromethyl)phenyl]-
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- Inchi: 1S/C11H12F4N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2
- InChI Key: WEDZQPRNMMRYLZ-UHFFFAOYSA-N
- SMILES: N1(C2=CC(C(F)(F)F)=CC(F)=C2)CCNCC1
1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005131-0.05g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 0.05g |
$983.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-0.1g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 0.1g |
$1031.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-0.25g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 0.25g |
$1078.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-0.5g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 0.5g |
$1124.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-1.0g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-2.5g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 2.5g |
$2295.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-5.0g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-2005131-10.0g |
1-[3-fluoro-5-(trifluoromethyl)phenyl]piperazine |
210992-82-8 | 10g |
$5037.0 | 2023-05-26 |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine
Introduction to 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine (CAS No. 210992-82-8)
1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine (CAS No. 210992-82-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, represents a promising candidate for further exploration in medicinal chemistry. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring enhances its potential as a bioactive molecule, making it a subject of intense interest for scientists seeking to develop novel therapeutic agents.
The molecular structure of 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine consists of a piperazine ring attached to a phenyl group that is modified with a fluoro atom at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The piperazine moiety, known for its ability to act as a pharmacophore in various drug molecules, contributes to the compound's potential as an active pharmaceutical ingredient (API).
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The introduction of fluorine atoms into organic molecules often leads to increased lipophilicity and reduced susceptibility to enzymatic degradation, which are critical factors in drug design. The compound 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine, with its dual fluorination strategy, exemplifies these principles and holds great potential for applications in drug discovery.
The synthesis of 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro and trifluoromethyl groups typically requires specialized synthetic methodologies, such as halogenation reactions or metal-catalyzed cross-coupling processes. These synthetic routes must be optimized to ensure high yields and purity, which are essential for pharmaceutical applications.
The pharmacological properties of 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine have been the focus of several recent studies aimed at elucidating its potential therapeutic applications. Preliminary research suggests that this compound may exhibit activity in various biological pathways, including those relevant to central nervous system (CNS) disorders, neurodegenerative diseases, and inflammation. The unique structural features of the molecule allow it to interact with specific receptors and enzymes, potentially leading to novel therapeutic effects.
In particular, the combination of fluoro and trifluoromethyl substituents has been shown to enhance binding affinity and selectivity in several drug candidates. These substituents can modulate the electronic properties of the aromatic ring, thereby influencing the compound's interaction with biological targets. For instance, the presence of a fluoro atom can increase the lipophilicity of a molecule while maintaining its solubility, making it more suitable for oral administration.
The role of computational chemistry in the study of 1-[3-fluoro-5-(trifluoromethyl)phenyl]-Piperazine strong>] cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to gain insights into the molecular interactions and pharmacological properties of this compound without the need for extensive experimental work. These computational approaches have become indispensable tools in modern drug discovery, allowing for rapid screening and optimization of potential drug candidates.
Ongoing research into 1-[< strong >3-fluoro-5-(trifluoromethyl)phenyl strong >]-< strong >Piperazine strong>] continues to reveal new possibilities for its application in medicine. Scientists are exploring various derivatives of this compound to enhance its pharmacological profile further. By modifying other parts of the molecule or introducing additional functional groups, researchers aim to develop more effective and selective therapeutic agents.
The development of new pharmaceuticals is often a lengthy and complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 1-[< strong >3-fluoro-5-(trifluoromethyl)phenyl strong >]-< strong >Piperazine strong>] serves as an excellent example of how interdisciplinary research can lead to significant advancements in drug discovery. Its unique structural features make it a valuable tool for studying various biological processes and developing novel therapeutic strategies.
In conclusion, 1-[< strong >3-fluoro-5-(trifluoromethyl)phenyl strong >]-< strong >Piperazine strong>] (CAS No. 210992-82-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases.
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